(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H21N3O5S3 and its molecular weight is 479.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide, has been identified to interact with multiple targets. It has shown affinity towards the Histamine H3 receptor (H3R) , Acetylcholinesterase (AChE) , Butyrylcholinesterase (BuChE) , and Monoamine Oxidase B (MAO-B) . These targets play crucial roles in various neurological processes and diseases, including Alzheimer’s disease.
Mode of Action
The compound interacts with its targets in a specific manner. For instance, it binds to the H3R with a Ki value of 0.036 μM . The interaction with AChE, BuChE, and MAO-B is also significant, with IC50 values of 6.7 μM, 2.35 μM, and 1.6 μM respectively . These interactions can inhibit the activity of these enzymes, leading to changes in neurotransmitter levels and neuronal activity.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. The inhibition of AChE and BuChE can increase acetylcholine levels, enhancing cholinergic neurotransmission. The inhibition of MAO-B can increase the levels of monoamine neurotransmitters, such as dopamine, which are crucial for cognitive function .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its impact on neurotransmission. By inhibiting AChE, BuChE, and MAO-B, the compound can modulate neurotransmitter levels, potentially improving cognitive function and alleviating symptoms of neurodegenerative diseases .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, solvent polarity can affect excited-state hydrogen bonds and proton transfers . Understanding these effects can help optimize the compound’s pharmacological activity and stability.
Properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S3/c1-22-17-10-9-16(30(2,25)26)13-18(17)29-20(22)21-19(24)14-5-7-15(8-6-14)31(27,28)23-11-3-4-12-23/h5-10,13H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNIAOGTNZMWPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.